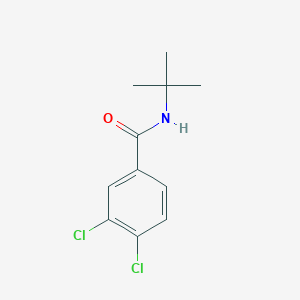![molecular formula C17H20N2O2S B5790148 N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5790148.png)
N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide, also known as TBOA, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in research. TBOA is a selective inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. In
Wissenschaftliche Forschungsanwendungen
N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to inhibit glutamate transporters and increase the concentration of glutamate in the synaptic cleft. This effect can be used to study the role of glutamate in various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has also been used to study the mechanism of action of various drugs that target glutamate receptors.
Wirkmechanismus
N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide works by selectively inhibiting the glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. This inhibition leads to an increase in the concentration of glutamate in the synaptic cleft, which can activate glutamate receptors and cause excitotoxicity. N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been shown to be a potent inhibitor of glutamate transporters, with an IC50 value of 27 nM for the EAAT2 transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide are largely related to its mechanism of action. N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide can cause excitotoxicity by increasing the concentration of glutamate in the synaptic cleft. This effect can lead to neuronal damage and cell death. N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has also been shown to increase the release of dopamine in the striatum, which may contribute to its potential therapeutic applications in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide is its selectivity for glutamate transporters. This selectivity allows researchers to study the role of glutamate in various neurological disorders without affecting other neurotransmitters. N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide is also a potent inhibitor of glutamate transporters, which allows for a more precise control of glutamate concentration in the synaptic cleft.
One of the limitations of N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide is its potential toxicity. N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide can cause excitotoxicity and neuronal damage, which may limit its use in certain experiments. Additionally, N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide is a complex molecule that requires expertise in organic chemistry to synthesize.
Zukünftige Richtungen
There are several future directions for the research on N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide. One potential direction is the development of more selective and less toxic glutamate transporter inhibitors. Another direction is the study of the role of glutamate in various neurological disorders using N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide as a tool. N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide may also have potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders. Overall, N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide is a promising compound that has the potential to advance our understanding of glutamate and its role in neurological disorders.
Synthesemethoden
N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 4-tert-butylbenzoyl chloride to form 2-(4-tert-butylbenzoylthio)thiophene. This compound is then reacted with ethylenediamine to form N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide. The synthesis of N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide is a complex process that requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-17(2,3)13-8-6-12(7-9-13)16(20)21-19-15(18)11-14-5-4-10-22-14/h4-10H,11H2,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJYDTPFEJHJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(CC2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=CS2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]cyclohexanecarboxamide](/img/structure/B5790070.png)
![2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5790078.png)
![2-{5-[(tert-butylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B5790085.png)
![methyl {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5790091.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5790097.png)

![4-fluoro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5790117.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5790123.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5790131.png)
![3-[(2-formylphenoxy)methyl]benzoic acid](/img/structure/B5790137.png)
![2-[4-(4-isopropylphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5790159.png)

![1-[3-(2-thienyl)acryloyl]piperidine](/img/structure/B5790164.png)
